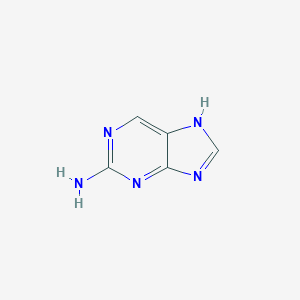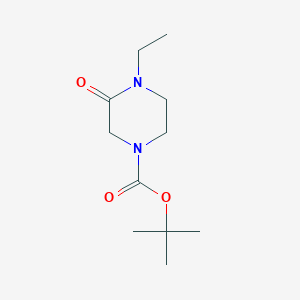
tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate, commonly known as Boc-EEOP, is an organic compound used in scientific research. It is a derivative of piperazine, a heterocyclic organic compound with two nitrogen atoms in the ring. Boc-EEOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 243.33 g/mol.
Mecanismo De Acción
Boc-EEOP does not have a known mechanism of action. However, it is believed to act as a protecting group for the amino group of piperazine, which can be deprotected using acid or base to yield the free amine.
Efectos Bioquímicos Y Fisiológicos
Boc-EEOP does not have any known biochemical or physiological effects. However, it is important in the synthesis of molecules that may have such effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-EEOP is a useful building block for the synthesis of various molecules. It is relatively easy to synthesize and handle in the laboratory. However, it is important to use appropriate safety precautions when handling Boc-EEOP, as it can be toxic if ingested or inhaled. Additionally, Boc-EEOP is not suitable for use in vivo, as it is not a biologically active molecule.
Direcciones Futuras
There are several future directions for the use of Boc-EEOP in scientific research. One direction is the synthesis of novel peptides and small molecules that can be used as drugs or drug candidates. Another direction is the development of new synthetic methods for the preparation of Boc-EEOP and related compounds. Additionally, the use of Boc-EEOP in the synthesis of materials with novel properties, such as polymers and nanoparticles, is an area of active research.
Aplicaciones Científicas De Investigación
Boc-EEOP is commonly used in scientific research as a building block for the synthesis of various molecules. It is used in the synthesis of peptides, which are chains of amino acids that play important roles in biological processes. Boc-EEOP is also used in the synthesis of small molecules that can be used as drugs or drug candidates.
Propiedades
Número CAS |
194350-95-3 |
|---|---|
Nombre del producto |
tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate |
Fórmula molecular |
C11H20N2O3 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl 4-ethyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-5-12-6-7-13(8-9(12)14)10(15)16-11(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
LVBZKGZHTMYSFA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1=O)C(=O)OC(C)(C)C |
SMILES canónico |
CCN1CCN(CC1=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
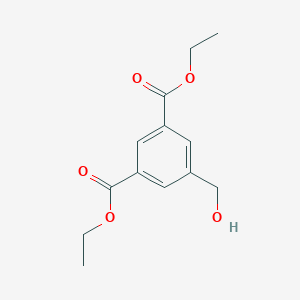
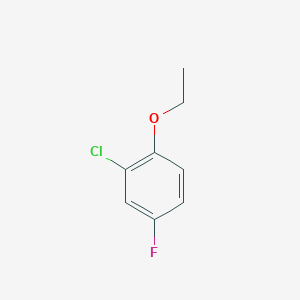
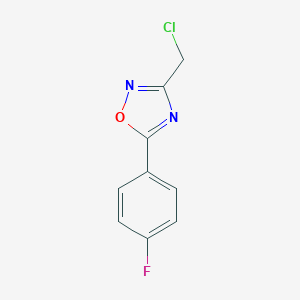
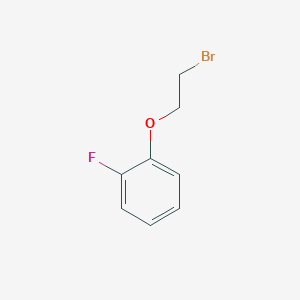
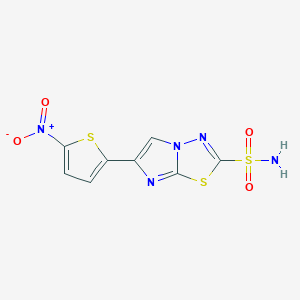
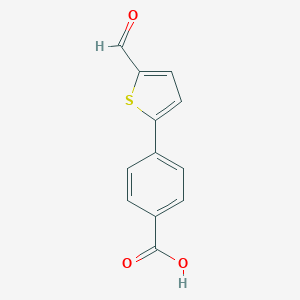
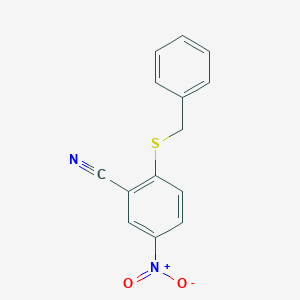
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
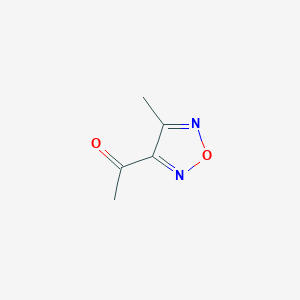
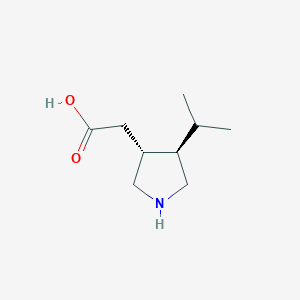
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
